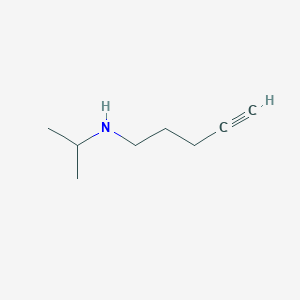![molecular formula C15H25NO5 B13323006 8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid CAS No. 2306270-34-6](/img/structure/B13323006.png)
8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a spirocyclic structure, containing both a spiro[4.5]decane ring system and a carboxylic acid functional group.
- The compound is often used in organic synthesis and medicinal chemistry due to its unique properties.
8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid: .
Preparation Methods
Synthetic Routes: Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can be synthesized through various routes. One common method involves the reaction of an appropriate spirocyclic precursor with tert-butoxycarbonyl (Boc) protecting groups.
Reaction Conditions: The specific conditions depend on the chosen synthetic pathway, but typically involve protecting group manipulations, cyclization, and purification steps.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactivity: Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic conditions are often employed for hydrolysis or amidation reactions. Specific reagents vary based on the desired transformation.
Major Products: Hydrolysis yields the corresponding amino acid, while amidation produces amide derivatives.
Scientific Research Applications
Chemistry: Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid serves as a building block in peptide synthesis and drug discovery.
Biology: It can be used to modify peptides or proteins for biological studies.
Medicine: Researchers explore its potential as a prodrug or targeting moiety.
Industry: Although not a large-scale industrial compound, it contributes to drug development.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example:
- As a prodrug, it may undergo enzymatic cleavage to release an active drug.
- As a peptide modifier, it can alter protein interactions or stability.
Comparison with Similar Compounds
Similar Compounds: Other spirocyclic amino acids or carboxylic acids.
Uniqueness: Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid’s spirocyclic structure and Boc protecting group make it distinct.
Remember, this compound’s versatility and unique structure contribute to its significance in both research and practical applications
Properties
CAS No. |
2306270-34-6 |
|---|---|
Molecular Formula |
C15H25NO5 |
Molecular Weight |
299.36 g/mol |
IUPAC Name |
2-hydroxy-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(20)16-6-4-15(5-7-16)9-10(17)8-11(15)12(18)19/h10-11,17H,4-9H2,1-3H3,(H,18,19) |
InChI Key |
NCMYAQFRGBYUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


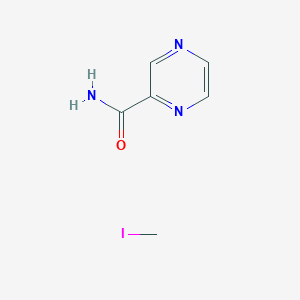
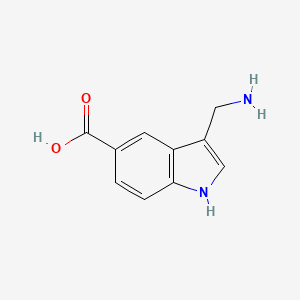
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B13322952.png)
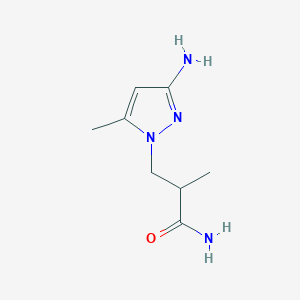
![3-Bromo-2-ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13322965.png)
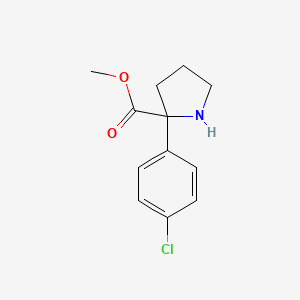
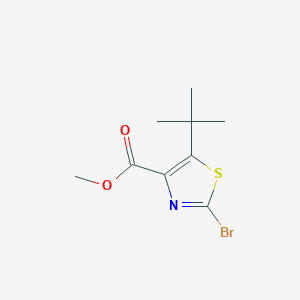

amine](/img/structure/B13322980.png)
![3-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13322993.png)
![2-Boc-7-iodo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13323001.png)

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B13323024.png)
